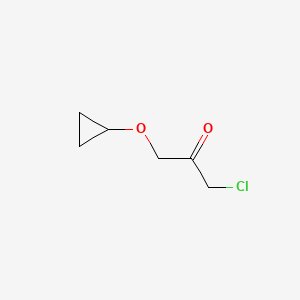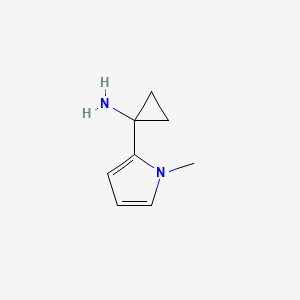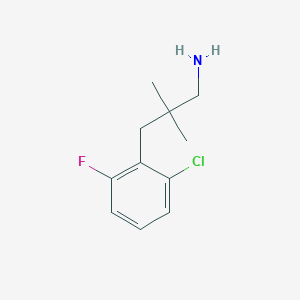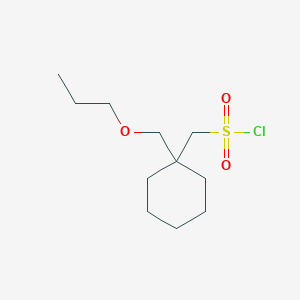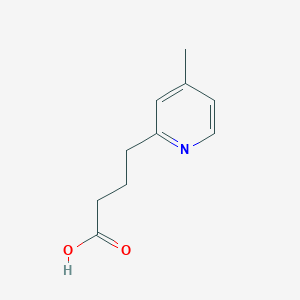
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiazole ring, which is further substituted with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide typically involves the condensation of pyridine-4-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated thiazole derivatives
Applications De Recherche Scientifique
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it can interfere with cellular pathways by binding to specific receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Pyridin-2-yl)-1,3-thiazol-2-amine
- 5-(Pyridin-3-yl)-1,3-thiazol-2-amine
- 5-(Pyridin-4-yl)-1,3-thiazol-2-amine
Uniqueness
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8BrN3S |
|---|---|
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
5-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7N3S.BrH/c9-8-11-5-7(12-8)6-1-3-10-4-2-6;/h1-5H,(H2,9,11);1H |
Clé InChI |
VNGRJGAYDBDVPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(S2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


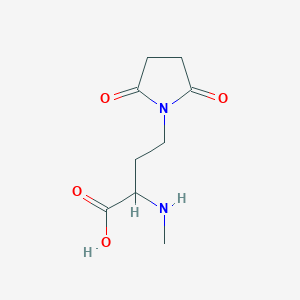
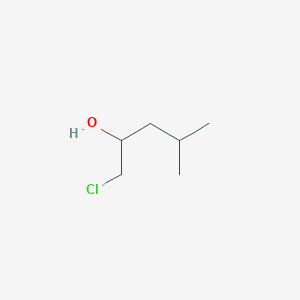
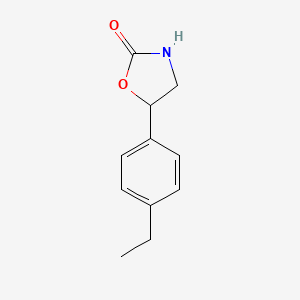
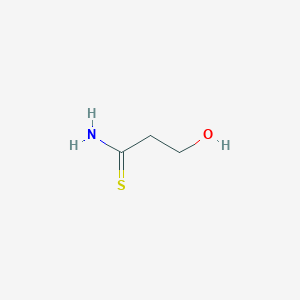
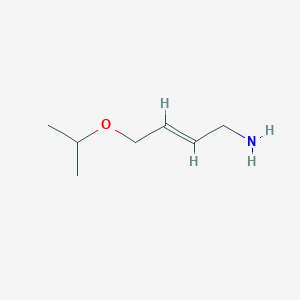
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)

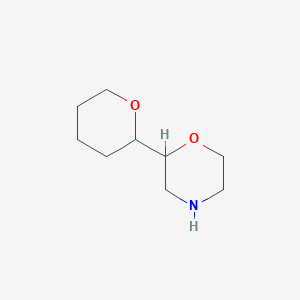
![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
